![molecular formula C19H21NOS B12612158 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one CAS No. 919083-33-3](/img/structure/B12612158.png)
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a propylsulfanyl group, and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetylene derivative with a propylsulfanyl aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The phenyl and anilino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one
- (2Z)-3-(4-Chloro-anilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
Comparison: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is unique due to its specific substitution pattern and the presence of the propylsulfanyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propylsulfanyl group may enhance its lipophilicity and influence its interaction with biological targets .
Propiedades
Número CAS |
919083-33-3 |
|---|---|
Fórmula molecular |
C19H21NOS |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-propylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C19H21NOS/c1-3-13-22-19-12-8-7-11-17(19)20-15(2)14-18(21)16-9-5-4-6-10-16/h4-12,14,20H,3,13H2,1-2H3 |
Clave InChI |
CBRLJZAZPWQZEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


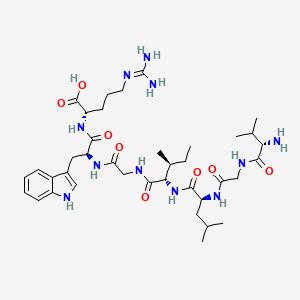
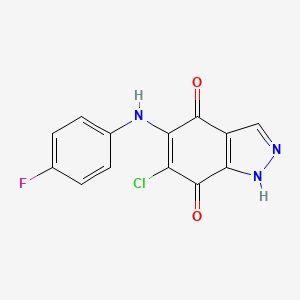
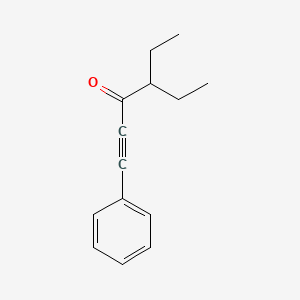
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
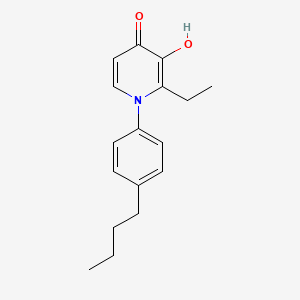
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)

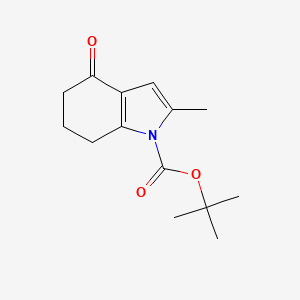
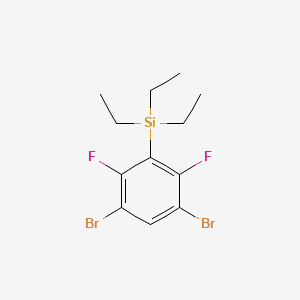
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
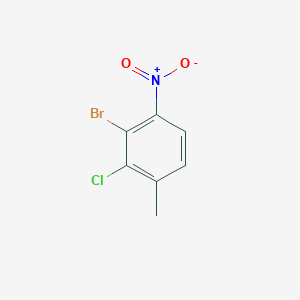
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
